molecular formula C15H22N2O4 B7816429 N-[(Acetylamino)(3,4-diethoxyphenyl)methyl]acetamide

N-[(Acetylamino)(3,4-diethoxyphenyl)methyl]acetamide

Cat. No.: B7816429
M. Wt: 294.35 g/mol
InChI Key: SCKXEPLTMVFDFX-UHFFFAOYSA-N
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Description

N-[(Acetylamino)(3,4-diethoxyphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a phenyl ring substituted with two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Acetylamino)(3,4-diethoxyphenyl)methyl]acetamide typically involves the reaction of 3,4-diethoxybenzaldehyde with acetamide in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from 4 to 8 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.

Chemical Reactions Analysis

Types of Reactions

N-[(Acetylamino)(3,4-diethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(Acetylamino)(3,4-diethoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(Acetylamino)(3,4-diethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar in structure but with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Another similar compound with slight variations in the substituents on the phenyl ring.

Uniqueness

N-[(Acetylamino)(3,4-diethoxyphenyl)methyl]acetamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its solubility and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[acetamido-(3,4-diethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-5-20-13-8-7-12(9-14(13)21-6-2)15(16-10(3)18)17-11(4)19/h7-9,15H,5-6H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKXEPLTMVFDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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